
N-(3-bromophenyl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(2-thienyl)acetamide, also known as BTA-1, is a chemical compound that has been studied extensively for its potential therapeutic applications. BTA-1 is a member of the family of N-aryl-2-(2-thienyl)acetamide compounds, which have been found to have a variety of biological activities. BTA-1 has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to act on several different pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. This compound has also been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, which is involved in inflammation and pain. Additionally, this compound has been found to modulate the activity of ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory molecules, such as prostaglandins and cytokines. This compound has also been found to reduce the production of nitric oxide, which can contribute to inflammation and pain. Additionally, this compound has been found to modulate the activity of ion channels, which can reduce the transmission of pain signals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-2-(2-thienyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be synthesized easily and in large quantities. This compound has also been found to have low toxicity, making it a safe compound for use in animal studies. However, there are also limitations to the use of this compound in lab experiments. This compound has a short half-life in the body, which can make it difficult to study its effects over long periods of time. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-2-(2-thienyl)acetamide. One area of research is the development of new drugs based on the structure of this compound. Researchers are exploring the potential of modifying the structure of this compound to create compounds with improved therapeutic properties. Another area of research is the study of the effects of this compound on different types of pain, such as chronic pain and cancer pain. Additionally, researchers are exploring the potential of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
N-(3-bromophenyl)-2-(2-thienyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-bromophenylamine with 2-thiopheneacetic acid, or the reaction of 3-bromophenylamine with 2-thiophenecarboxylic acid followed by decarboxylation. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-(2-thienyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and other inflammatory diseases. This compound has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain and other types of pain. Additionally, this compound has been found to have neuroprotective effects, protecting against damage to the nervous system caused by injury or disease.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c13-9-3-1-4-10(7-9)14-12(15)8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAFSYQELHCYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

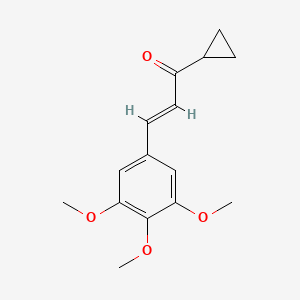
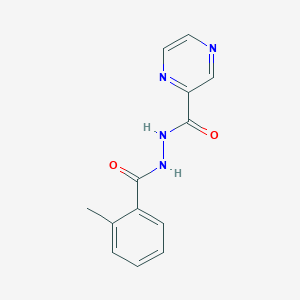

![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)

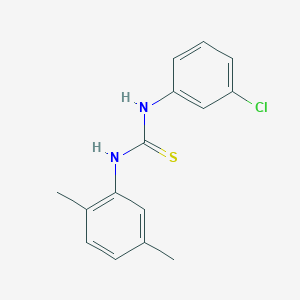

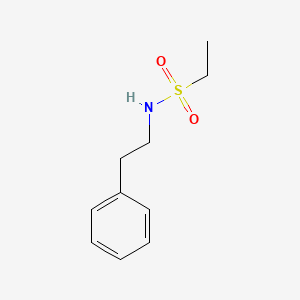
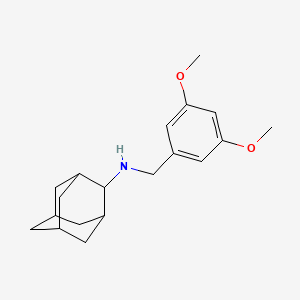
![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5737977.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5737983.png)
